Trimethylsilyl propionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

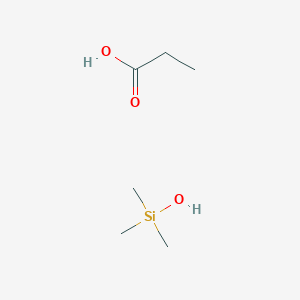

Trimethylsilyl propionate is an organosilicon compound that features both a silane and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trimethylsilyl propionate can be synthesized through a multi-step process involving the hydrolysis of chlorotrimethylsilane followed by esterification. The hydrolysis of chlorotrimethylsilane produces trimethylsilanol, which can then be reacted with propanoic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of hydroxy(trimethyl)silane;propanoic acid typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

Trimethylsilyl propionate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of trimethylsilyl ketone.

Reduction: Formation of trimethylsilyl alcohol.

Substitution: Formation of trimethylsilyl halides.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Protecting Group

TMSP is primarily employed as a protecting group for alcohols and carboxylic acids in organic synthesis. This function allows chemists to conduct complex reactions without interference from functional groups that might otherwise react undesirably. The use of TMSP facilitates selective transformations, enhancing the efficiency of synthetic pathways.

Mechanism of Action

The mechanism involves the formation of trimethylsilyl ethers or esters, which are more stable and less reactive than their parent compounds. This stability enables chemists to perform subsequent reactions without the risk of side reactions occurring at the protected sites.

Gas Chromatography

Derivatization Agent

In analytical chemistry, TMSP is frequently used as a derivatizing agent in gas chromatography (GC). It enhances the volatility and thermal stability of polar compounds, which are often challenging to analyze due to their low volatility.

Impact on Analysis

The derivatization process improves the detection limits and resolution of analytes in GC, making it an invaluable tool for analyzing complex mixtures in environmental and biological samples.

Pharmaceutical Development

Stabilization of Active Ingredients

TMSP plays a critical role in the pharmaceutical industry by stabilizing active pharmaceutical ingredients (APIs). This stabilization is crucial for ensuring the efficacy and shelf-life of medications.

Case Studies

- A study demonstrated that formulations containing TMSP exhibited enhanced stability under various storage conditions compared to those without it, confirming its effectiveness in prolonging drug shelf life .

- Another case highlighted its use in formulating oral care products where TMSP contributed to the stability of active agents like chlorhexidine .

Silicon-Based Materials

Production of Silicone Polymers

TMSP is integral to producing silicone polymers, which have applications in sealants, adhesives, coatings, and other materials. Its incorporation into silicone formulations improves mechanical properties and thermal stability.

Applications Overview

| Application Type | Description |

|---|---|

| Sealants | Enhanced adhesion and flexibility |

| Adhesives | Improved bonding strength under various conditions |

| Coatings | Increased durability and resistance to environmental factors |

Analytical Chemistry

Sample Preparation for Mass Spectrometry

TMSP is utilized in preparing samples for mass spectrometry (MS), particularly in metabolomics studies. It helps in enhancing the detection and quantification of analytes within complex biological matrices.

Research Findings

Mecanismo De Acción

The mechanism of action of hydroxy(trimethyl)silane;propanoic acid involves the interaction of its functional groups with various molecular targets. The hydroxyl group can form hydrogen bonds, while the silane group can participate in hydrosilylation reactions. These interactions can influence the reactivity and stability of the compound in different environments .

Comparación Con Compuestos Similares

Similar Compounds

Trimethylsilanol: Similar structure but lacks the carboxylic acid group.

Trimethylsilylpropanoic acid: Similar structure but lacks the hydroxyl group.

Trimethylsilyl chloride: Similar structure but contains a chloride group instead of a hydroxyl group.

Uniqueness

Trimethylsilyl propionate is unique due to the presence of both a hydroxyl and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .

Propiedades

IUPAC Name |

hydroxy(trimethyl)silane;propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.C3H10OSi/c1-2-3(4)5;1-5(2,3)4/h2H2,1H3,(H,4,5);4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCAFHFXBFKFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.C[Si](C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.